Product packaging for Crucigasterin 277(Cat. No.:)

Crucigasterin 277

Cat. No.: B11755152
M. Wt: 277.4 g/mol
InChI Key: PEVJDMWZXLRJSP-LFPPQAFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crucigasterin 277 is a natural product belonging to the class of sphingoid bases or 1,2-aminoalcohols . It was first isolated from the Mediterranean tunicate Pseudodistoma crucigaster . The compound is characterized by a long, polyunsaturated carbon chain with an amine group on C1 and a hydroxyl group on C2, giving it a structure analogous to sphingosine, a fundamental building block of sphingolipids . The absolute configuration of the amino alcohol portion has been determined as 2R, 3S . The first total synthesis of this compound was achieved starting from eicosapentaenoic acid (EPA) and D-alanine, confirming its structure as (2R, 3S, 5E, 9Z, 12Z, 15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol . Early studies on related crucigasterins, isolated from the same source, have reported moderate antimicrobial and cytotoxic activities . These properties make this compound a compound of interest for researchers in natural products chemistry and as a potential lead for pharmaceutical development . This product is offered as a high-purity compound for research purposes. It is provided as an oil and should be stored desiccated at -20°C . This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31NO B11755152 Crucigasterin 277

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol

InChI

InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,14-15,17-18,20H,3,6,9,12-13,16,19H2,1-2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m0/s1

InChI Key

PEVJDMWZXLRJSP-LFPPQAFFSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC/C=C/C[C@H]([C@H](C)N)O

Canonical SMILES

CCC=CCC=CCC=CCCC=CCC(C(C)N)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Crucigasterin 277

Isolation and Source Organism Identification

Crucigasterin 277, a polyunsaturated C-18 amino alcohol, was first isolated from the Mediterranean marine tunicate species Pseudodistoma crucigaster researchgate.netaquaticinvasions.net. This identification marked the initial discovery of the Crucigasterin class of compounds researchgate.net. Pseudodistoma crucigaster belongs to the phylum Chordata, subphylum Tunicata, class Ascidiacea, and order Aplousobranchia uib.es.

The tunicate Pseudodistoma crucigaster is endemic to the Mediterranean Sea nhm.org. Its distribution is primarily documented along the western Mediterranean arch, encompassing regions between France and the Gibraltar Straits, as well as the Balearic Islands nhm.orgvliz.be. Ecologically, Pseudodistoma crucigaster is found attached to rocky littoral surfaces nhm.org and has been collected from Posidonia meadows at depths ranging from 4 to 5 meters vliz.be. This species is characterized as a perennial organism nhm.org. Notably, Pseudodistoma crucigaster exhibits three distinct chromatic varieties—yellow, grey, and orange—which share similar ecological habitats and are interspersed within its geographic range nhm.org.

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is understood to involve two primary building blocks: eicosapentaenoic acid (EPA) and D-alanine researchgate.netmarinespecies.orgunisa.itunit.noresearchgate.net. Eicosapentaenoic acid (EPA) is a long-chain polyunsaturated fatty acid recognized for its role as a precursor in the synthesis of various polyunsaturated natural products, retaining its characteristic Z-configured double bonds researchgate.netresearchgate.netresearchgate.netresearchgate.net. D-alanine, the D-enantiomer of the common amino acid alanine (B10760859), serves as the other crucial component nih.gov. This compound is structurally defined as a polyunsaturated C-18 amino alcohol researchgate.net. A key distinction noted in its biosynthesis is that, unlike sphinganines (common components of sphingolipids) which are typically derived from fatty acids and serine, Crucigasterins are proposed to be synthesized from alanine researchgate.net.

Crucigasterins exhibit structural similarities to sphingolipids, a class of lipids vital in cell membranes nhm.org. However, their biosynthetic pathways diverge significantly. While sphingolipid biosynthesis generally involves the condensation of a fatty acid with serine, the formation of Crucigasterins is proposed to utilize alanine as a key amino acid precursor instead of serine researchgate.net. This difference highlights a unique biosynthetic strategy employed by Pseudodistoma crucigaster for generating these complex amino alcohols.

While the chemical synthesis of this compound from eicosapentaenoic acid (EPA) and D-alanine has been achieved and reported researchgate.netmarinespecies.orgunisa.itunit.noresearchgate.net, the specific enzymatic steps and intermediate compounds involved in its natural biosynthesis within Pseudodistoma crucigaster are not extensively detailed in the available literature. Research has established the absolute stereochemistry of this compound as (2R, 3S) researchgate.netnhm.org. Synthetic approaches have utilized EPA-derived intermediates, such as an allylic C15 bromide, to construct the molecule unit.no. Although "hypothesized intermediates" have been mentioned in the context of future research and biosynthetic speculations unit.no, explicit details of these hypothetical steps remain to be fully elucidated.

Cultivation and Fermentation Strategies for Producer Organisms

Information regarding specific cultivation and fermentation strategies for the direct production of this compound from its natural producer, Pseudodistoma crucigaster, is not extensively detailed in the provided search results. Marine organisms like tunicates are typically collected from their natural environments for compound isolation rather than being cultured on an industrial scale for metabolite production.

However, research into the synthesis of this compound has focused on chemical methods, utilizing readily available precursors like eicosapentaenoic acid (EPA) and D-alanine researchgate.netresearchgate.netforskningsradet.noresearchgate.net. These synthetic approaches bypass the need for direct cultivation of the tunicate. For instance, the first synthesis of this compound involved a stereoselective route starting from EPA and D-alanine researchgate.net.

While direct fermentation strategies for Pseudodistoma crucigaster are not documented, the broader field of marine natural product discovery often involves exploring microbial symbionts or associated organisms for compound production. If microbial symbionts are responsible for the biosynthesis of this compound, then optimizing the cultivation of these specific microbes could be a potential avenue for production. However, current research primarily relies on chemical synthesis or isolation from collected specimens.

Chemical Synthesis and Stereochemical Investigations of Crucigasterin 277

Total Synthesis Approaches to Crucigasterin 277

The total synthesis of this compound represents a notable achievement in natural product chemistry, particularly given its complex polyunsaturated backbone and specific stereochemical configuration.

First-Generation Synthetic Routes and Methodological Advancements

The initial total synthesis of this compound marked a significant advancement in the field, establishing a reliable pathway to access this complex molecule. This pioneering synthesis was achieved starting from readily available precursors, namely eicosapentaenoic acid (EPA) and D-alanine researchgate.netunit.noforskningsradet.nounit.noresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The development of this route provided the first access to enantiopure this compound, with the findings being accepted for publication forskningsradet.no. This work also contributed to the broader understanding of synthesizing complex polyunsaturated fatty acid derivatives from marine sources forskningsradet.no.

Development of Key Synthetic Intermediates and Reagents

The synthetic routes to this compound rely on specific starting materials and the development of key intermediates. Eicosapentaenoic acid (EPA), a common omega-3 fatty acid, serves as a primary building block, providing the long polyunsaturated carbon chain researchgate.netunit.noforskningsradet.nounit.noresearchgate.netresearchgate.netresearchgate.netresearchgate.net. D-alanine is essential for establishing the correct stereochemistry at the amino-bearing carbon researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Specific synthetic strategies may involve the preparation of key intermediates such as functionalized bromides researchgate.net or other protected precursors to facilitate the assembly of the molecule.

Table 1: Key Aspects of this compound Synthesis

AspectDetailSource(s)
Natural Source Mediterranean tunicate, Pseudodistoma crucigaster tandfonline.comresearchgate.netresearchgate.net
Compound Class Polyunsaturated C-18 amino alcohol researchgate.netnih.gov
First Synthesis Goal Production of enantiopure (2R,3S)-Crucigasterin 277 unit.no
Starting Materials Eicosapentaenoic acid (EPA) and D-alanine researchgate.netunit.noforskningsradet.nounit.noresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Synthetic Approach Chiral pool approach; Stereoselective synthesis unit.noresearchgate.netresearchgate.net
Key Intermediate Mentioned Bromide 2 researchgate.net researchgate.net

Absolute Stereochemistry Elucidation of this compound

Determining the precise three-dimensional arrangement of atoms in this compound was critical for understanding its biological context and for validating synthetic efforts.

Chemical Degradation Studies and Derivatization

The absolute stereochemistry of this compound was unequivocally established through chemical degradation studies tandfonline.comresearchgate.net. This method involved breaking down the molecule into smaller, identifiable fragments whose stereochemistry could be independently determined. Specifically, this compound was chemically degraded to yield 3-hydroxy-4-aminopentanoic acid tandfonline.comresearchgate.net.

Chiral Analysis Methods and Stereochemical Assignments

The stereochemistry of the degradation product, 3-hydroxy-4-aminopentanoic acid, was analyzed by comparing it to a synthetic sample prepared from L-alanine researchgate.net. This comparison allowed for the assignment of the (3S, 4R) configuration to the degradation product. Based on this analysis, the absolute configuration of this compound was determined to be 2R, 3S tandfonline.comresearchgate.net. While the IUPAC name provided by PubChem lists the configuration as (2S,3R) nih.gov, the chemical degradation studies reported in primary literature strongly support the 2R, 3S assignment for the naturally occurring compound tandfonline.comresearchgate.net.

Table 2: Stereochemistry Elucidation of this compound

AspectDetailSource(s)
Assigned Absolute Configuration 2R, 3S tandfonline.comresearchgate.net
Method of Elucidation Chemical degradation and comparison with a synthetic sample. tandfonline.comresearchgate.net
Degradation Product (3S, 4R)-3-hydroxy-4-aminopentanoic acid tandfonline.comresearchgate.net
Comparison Standard Synthetic sample of 3-hydroxy-4-aminopentanoic acid prepared from L-alanine. researchgate.net
IUPAC Name (as per PubChem) (2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol. Note: Discrepancy with literature-derived absolute configuration. nih.gov

Confirmation through Independent Synthetic Pathways

The structural elucidation and confirmation of this compound, a polyunsaturated C-18 amino alcohol isolated from the Mediterranean tunicate Pseudodistoma crucigaster, have been significantly advanced through its first total synthesis. researchgate.netforskningsradet.no This synthetic endeavor commenced from readily available starting materials, specifically eicosapentaenoic acid (EPA) and D-alanine, establishing a robust pathway for its preparation. researchgate.netforskningsradet.no The synthetic route incorporated strategies designed to precisely control stereochemistry, including the utilization of asymmetric reactions, such as the Henry reaction, to introduce chirality at vicinal stereocenters. forskningsradet.no This comprehensive synthesis not only validated the previously reported structure of this compound but also provided definitive confirmation of its molecular architecture. researchgate.net

The absolute stereochemistry of this compound has been rigorously assigned. The compound features an amino group and a hydroxyl group at adjacent carbons, with specific configurations at these centers. According to established nomenclature, this compound is identified as (2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol. nih.gov The assignment of the absolute stereochemistry at the C2 and C3 positions, along with the specific configurations of its multiple double bonds (5E,9Z,12Z,15Z), was further substantiated through detailed analytical methods. These included the chiral gas chromatography (GC) comparison of a chemical degradation product, 3-hydroxy-4-aminopentanoic acid, with a synthetic sample prepared from L-alanine, thereby confirming the stereochemical outcome of the synthesis. researchgate.net

Synthesis of Structural Analogues and Stereoisomers

Research into this compound has also encompassed the synthesis of its structural analogues and stereoisomers. The preparation of specific stereoisomers of such complex molecules is recognized as a potentially difficult and laborious undertaking. tkk.fi Efforts in this area are driven by the development of advanced methodologies for introducing chirality into fatty acid derivatives. forskningsradet.no These synthetic strategies aim to explore the chemical space surrounding the Crucigasterin scaffold, allowing for a deeper understanding of structure-activity relationships and the potential for novel bioactive compounds.

The general approach to synthesizing analogues and stereoisomers involves leveraging sophisticated stereoselective synthetic techniques. These methods are crucial for precisely controlling the configuration of chiral centers and the geometry of the numerous double bonds present in the molecule. forskningsradet.no By systematically altering specific structural features or stereochemical arrangements, researchers can investigate how these modifications impact the compound's properties and biological activities, potentially leading to the discovery of compounds with enhanced or distinct characteristics compared to the natural product.

Data Tables

Biological Activities and Mechanistic Research on Crucigasterin 277

Antimicrobial Activity Profile

Initial investigations into the antimicrobial properties of Crucigasterin 277 have explored its efficacy against both fungal and bacterial organisms.

Antifungal Efficacy (e.g., against Candida albicans)

Currently, there is a lack of specific data in the public domain detailing the antifungal activity of this compound against Candida albicans. Further research is required to determine its potential as an antifungal agent against this opportunistic human pathogen.

Antibacterial Spectrum (e.g., against Bacillus subtilis)

Cytotoxicity Studies

The evaluation of a compound's toxicity against various cell lines is a critical step in assessing its therapeutic potential.

Evaluation on Various Cell Lines (e.g., mouse lymphocytic leukemia L1210 cells)

Specific data from cytotoxicity studies of this compound on cell lines, including the mouse lymphocytic leukemia L1210 cell line, are not available in the current body of scientific literature. Such studies would be crucial in understanding its potential as an anticancer agent.

Investigation into Molecular Mechanisms of Action

Understanding how a compound exerts its biological effects at a molecular level is fundamental to its development as a therapeutic agent.

Cellular Targets and Signaling Pathway Modulation

At present, there is no specific information available regarding the cellular targets of this compound or its modulation of signaling pathways. Mechanistic studies are needed to identify the specific biomolecules it interacts with and the cellular processes it affects.

Information regarding the chemical compound “this compound” is not available in publicly accessible research.

While the compound is listed in chemical databases such as PubChem, with the IUPAC name (2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol and classification as a sphingoid base analog, the biological data required to fulfill the requested article outline are absent from the available scientific literature. Research exists for related compounds, such as Crucigasterin A, but the user's strict instruction to focus solely on this compound prevents the inclusion of this information.

Without dedicated research on the specific biological activities and structure-activity relationships of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of detailed research findings and data tables as requested is therefore unachievable.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of Crucigasterin 277 and its derivatives. Both ¹H and ¹³C NMR are instrumental in piecing together the complex arrangement of atoms within the molecule.

Detailed analysis of NMR data allows for the assignment of chemical shifts to each proton and carbon atom, providing insights into the connectivity and chemical environment of the atoms. For instance, in the synthesis of this compound, NMR is used to characterize key intermediates and confirm the structure of the final product. acs.orgnih.gov The relative stereochemistry of the amino alcohol portion of related crucigasterins has been inferred through Nuclear Overhauser Effect (NOE) analysis of their oxazolidinone derivatives and by comparing ¹³C NMR data with synthetic threo and erythro model compounds. researchgate.net While a complete, publicly available NMR chemical shift dataset for this compound is not readily found, the table below illustrates typical chemical shifts for key functional groups in similar polyunsaturated amino alcohols, based on related research.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
CH-OH3.5 - 4.565 - 75
CH-NH₂2.5 - 3.550 - 60
C=C-H5.0 - 6.0120 - 140
CH₃0.8 - 1.010 - 20

This table presents generalized data for educational purposes and may not reflect the exact values for this compound.

Mass Spectrometry (MS) Techniques (e.g., FABMS, UPLC-QTOF-MS) for Molecular Information

Mass spectrometry is a powerful tool for obtaining precise molecular weight information and for deducing the elemental composition of a compound. Techniques such as Fast Atom Bombardment Mass Spectrometry (FABMS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) have been employed in the study of this compound and related compounds.

FABMS has been utilized to analyze derivatives of similar natural products, providing key fragmentation data that aids in structural confirmation. unisa.it More recently, the coupling of UPLC with high-resolution mass spectrometry, such as QTOF-MS, has become a standard for the analysis of complex biological extracts containing this compound. researchgate.netuqtr.cageomar.demdpi.comnih.gov This technique allows for the sensitive detection and accurate mass measurement of the compound, facilitating its identification in metabolomic studies. geomar.demdpi.comnih.gov

The table below summarizes the key molecular information for this compound.

Property Value
Molecular FormulaC₁₈H₃₁NO
Exact Mass277.2406 u
Monoisotopic Mass277.240564612 Da

Chromatographic Separation Techniques (e.g., GC, UPLC) for Purity and Isolation

Chromatographic methods are indispensable for the isolation of this compound from its natural source and for the purification of synthetic batches. Both Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) play significant roles in ensuring the purity of the compound.

UPLC, in particular, is frequently used for the analysis of biological samples containing this compound due to its high resolution and sensitivity. researchgate.netuqtr.cageomar.demdpi.comnih.gov The choice of column and mobile phase is critical for achieving optimal separation. For instance, a common setup for the analysis of related sphingolipids involves a C18 column with a gradient elution of water and acetonitrile containing formic acid. mdpi.comnih.gov

The following table outlines typical UPLC conditions used for the analysis of extracts containing this compound. mdpi.com

Parameter Condition
Column Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Gradient 99% A to 100% B over 12.5 min

Optical Rotation and Circular Dichroism for Stereochemical Assignment

The determination of the absolute stereochemistry of chiral molecules like this compound is a critical aspect of their characterization. Optical rotation and Circular Dichroism (CD) are chiroptical techniques that provide information about the three-dimensional arrangement of atoms.

The absolute configuration of this compound has been established as (2R, 3S). researchgate.nettandfonline.comnih.gov This assignment was supported by comparing the optical rotation values of its diacetyl derivatives with those of known compounds. unisa.it While specific optical rotation and CD spectral data for the parent compound this compound are not widely published, these techniques are fundamental in the stereochemical analysis of this class of compounds.

Development of Novel Analytical Methods for Trace Analysis

The detection of this compound at trace levels is important for metabolomic studies and for understanding its biological roles. The development of sensitive analytical methods is an ongoing area of research for sphingoid bases and related compounds.

Modern techniques like UPLC coupled with tandem mass spectrometry (MS/MS) offer the high sensitivity and specificity required for trace analysis. nih.gov These methods allow for the detection and quantification of sphingolipids in complex biological matrices. nih.gov While no analytical methods have been developed exclusively for this compound, the existing advanced methodologies for sphingolipid analysis are well-suited for its trace-level detection. The continuous improvement of ionization sources and mass analyzers further enhances the capabilities for analyzing these molecules at very low concentrations.

Theoretical and Computational Studies on Crucigasterin 277

Molecular Modeling and Dynamics Simulations for Conformation and Flexibility

Molecular modeling and dynamics (MD) simulations are indispensable tools for understanding the three-dimensional structure, flexibility, and dynamic behavior of molecules. These techniques allow researchers to visualize the spatial arrangement of atoms within a molecule and how this arrangement changes over time nih.gov.

Conformational Analysis: MD simulations generate trajectories that capture the various conformations a molecule can adopt. By analyzing these trajectories, researchers can identify the most stable conformers and understand the energy landscape governing molecular flexibility nih.govresearchgate.net. For a molecule like Crucigasterin 277, understanding its conformational flexibility is important for predicting how it might interact with biological targets or how its structure influences its physical properties.

Predicting Structural Properties: These simulations can predict properties such as root-mean-square deviation (RMSD) from a reference structure, radius of gyration, and solvent accessible surface area, all of which describe the molecule's shape and dynamic behavior researchgate.net.

While specific MD simulation results for this compound were not detailed in the provided snippets, these methods are standard for characterizing the conformational landscape of organic molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations apply the principles of quantum mechanics to chemical systems, providing detailed information about a molecule's electronic structure, bonding, and reactivity wikipedia.org. These calculations are fundamental to understanding chemical behavior at the atomic level.

Electronic Structure: Quantum chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock calculations, are used to determine the distribution of electrons within a molecule, the nature of chemical bonds, and the energies of molecular orbitals wikipedia.orgmdpi.comnih.gov. This information is critical for understanding a molecule's polarity, charge distribution, and potential for intermolecular interactions. For this compound, these calculations could reveal electron-rich or electron-deficient centers that dictate its chemical reactivity.

Reactivity Prediction: Quantum chemical calculations can predict reaction pathways, transition states, and activation energies, thereby elucidating a molecule's chemical reactivity wikipedia.orgmdpi.comscienceopen.com. Concepts like Fukui functions and local softness can be calculated to identify reactive sites within the molecule mdpi.com. For instance, calculations could predict the susceptibility of this compound's double bonds or functional groups to various chemical reactions.

Spectroscopic Properties: These methods can also predict spectroscopic properties, such as vibrational frequencies (IR spectroscopy) and NMR chemical shifts, which can be compared with experimental data for validation wikipedia.orgnih.gov.

The application of quantum chemical methods allows for a fundamental understanding of how electronic factors influence the stability and reactivity of this compound.

In Silico Prediction of Biological Targets and Interactions

In silico prediction methods are widely used in drug discovery and development to identify potential biological targets that a molecule might interact with, and to predict the nature of these interactions. These computational approaches can significantly accelerate the discovery process by prioritizing experimental validation.

Drug-Target Interaction (DTI) Prediction: Various computational models exist for predicting DTIs. These often involve analyzing molecular descriptors, chemical structures, and protein sequences nih.govplos.org. Methods like similarity searching, pharmacophore modeling, and molecular docking are commonly employed frontiersin.orgnih.gov. For example, models can be trained on known interactions to predict new ones based on chemical similarity or shared structural features nih.govplos.org.

Network-Based Approaches: More advanced methods build complex networks of interactions, integrating information about drugs, proteins, diseases, and other biomolecules d-nb.info. By analyzing these heterogeneous networks, researchers can uncover indirect relationships and predict potential off-target effects, which are crucial for assessing safety frontiersin.orgd-nb.info.

Off-Target Prediction: Predicting interactions with unintended targets (off-targets) is vital for identifying potential adverse effects. Computational approaches like Off-Target Safety Assessment (OTSA) aim to screen molecules against a broad range of targets to flag potential safety liabilities early in the discovery pipeline frontiersin.org.

While specific in silico target predictions for this compound were not detailed in the provided snippets, these methodologies represent the standard computational framework for exploring its potential biological roles.

Table 1: Typical Performance Metrics in In Silico Target Prediction Studies

Method/ApproachTypical AccuracyTypical AUCTypical SensitivityKey Features
Similarity-based methods (e.g., SAS, SEA)VariesVariesVariesMolecular fingerprints, chemical structure similarity frontiersin.org
Sequence/Structure-based methods (e.g., DVM)85-93%VariesVariesProtein sequence features (PSSM), drug fingerprints nih.gov
Feature-based methods (e.g., Nearest Neighbor)78-85%VariesVariesFunctional groups, biochemical/physicochemical properties plos.org
Network-based methods (e.g., LINE + RF)85-86%~92%~80%Heterogeneous networks (drug, protein, disease, etc.), network embedding d-nb.info
Off-Target Safety Assessment (OTSA)VariesVariesVariesBroad target coverage, prediction of safety-relevant interactions frontiersin.org

Note: The metrics presented in this table are illustrative, based on general performance reported in the literature for various in silico prediction methods, and are not specific to this compound.

Computational Design of Novel Analogues

Computational methods are instrumental in the rational design of novel analogues of existing compounds, aiming to optimize properties such as potency, selectivity, and pharmacokinetic profiles. This process often involves structure-activity relationship (SAR) studies and lead optimization strategies.

Lead Optimization: If this compound or a related compound shows promising biological activity, computational chemists can design analogues by making systematic modifications to its chemical structure. This can involve altering functional groups, modifying chain lengths, or introducing new structural motifs mdpi.com.

Virtual Screening and Docking: Computational tools can be used to virtually screen libraries of designed analogues against a target protein to predict binding affinities and identify promising candidates for synthesis mdpi.com. Docking simulations can predict how well a molecule fits into the binding site of a protein and the nature of the interactions.

Structure-Based Design: By understanding the binding mode of a lead compound, computational approaches can guide the design of analogues that enhance specific interactions or overcome limitations, such as poor solubility or metabolic instability mdpi.com. Molecular dynamics simulations can also assess the stability of these new analogues within a biological context mdpi.com.

Although specific computational designs for this compound analogues were not found in the provided search results, these principles guide the development of new chemical entities based on a known scaffold.

Compound Name List:

this compound

Future Research Directions and Translational Opportunities

Discovery of Novel Biological Activities and Therapeutic Potential

Current research indicates that Crucigasterin 277 exhibits moderate cytotoxicity and antimicrobial activity researchgate.net. However, the full spectrum of its biological activities remains largely unexplored. Future research should prioritize comprehensive screening of this compound against a wide array of biological targets and disease models. This could include investigations into:

Anti-inflammatory effects: Many marine lipids and amino alcohols possess anti-inflammatory properties, which could be explored for this compound.

Antiviral or antiparasitic activities: Given the diverse bioactive compounds found in marine organisms, screening against various viruses and parasites is warranted.

Neuroprotective or neuroregenerative potential: The structural similarity to sphingolipids suggests possible interactions with neural pathways.

Immunomodulatory roles: Investigating its impact on immune cell function could reveal novel therapeutic avenues.

Translational opportunities lie in developing this compound or its derivatives into therapeutic agents, particularly if significant efficacy is demonstrated in areas such as infectious diseases or cancer, building upon its known cytotoxic and antimicrobial properties researchgate.net.

Chemoenzymatic and Biocatalytic Approaches to Synthesis

The total synthesis of this compound has been achieved, often utilizing eicosapentaenoic acid (EPA) as a starting material researchgate.netforskningsradet.noresearchgate.netunit.noresearchgate.netorcid.org. While effective, these chemical synthesis routes can be lengthy and resource-intensive. Future research should explore more sustainable and efficient synthetic strategies:

Chemoenzymatic Synthesis: Integrating enzymatic steps into the synthetic pathway could offer enhanced stereoselectivity and regioselectivity for key transformations, potentially leading to higher yields and purer products. Enzymes like lipases, esterases, or oxidoreductases could be employed for specific modifications.

Biocatalysis: Investigating the use of whole-cell biocatalysts or isolated enzymes for specific steps, such as the introduction of chiral centers or functional group modifications, could provide greener alternatives to traditional chemical methods. This approach has shown promise in the synthesis of other complex marine natural products researchgate.net.

Developing such methods would not only facilitate larger-scale production for further studies but also potentially uncover novel analogs with improved biological profiles.

Mechanistic Investigations at the Molecular and Cellular Level

Understanding how this compound exerts its biological effects is crucial for its therapeutic development. Current knowledge regarding its mechanism of action is limited researchgate.net. Future research should focus on:

Target Identification: Elucidating the specific molecular targets within cells that this compound interacts with, such as enzymes, receptors, or cellular membranes.

Pathway Analysis: Investigating the cellular pathways affected by this compound, including signaling cascades, metabolic processes, or cell death mechanisms (apoptosis, necrosis).

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its observed activities. This can guide the design of more potent and selective compounds.

Resistance Mechanisms: For antimicrobial applications, understanding potential resistance mechanisms that pathogens might develop against this compound would be vital.

Detailed mechanistic studies will provide a rational basis for optimizing its therapeutic potential and designing effective drug delivery strategies.

Metabolomics and Lipidomics Integration in Marine Organism Studies

The study of this compound within its natural context can provide invaluable insights. Integrating metabolomic and lipidomic approaches can help:

Elucidate Biosynthetic Pathways: Identifying the metabolic pathways within Pseudodistoma crucigaster responsible for the biosynthesis of this compound and its precursors.

Characterize Related Metabolites: Discovering other structurally related compounds or metabolites produced by the tunicate that may contribute to or modulate this compound's activity.

Understand Ecological Distribution: Mapping the presence and concentration of this compound in different tissues or life stages of the organism, or in response to environmental changes.

Investigate Lipid Interactions: Lipidomics can reveal how this compound interacts with or is incorporated into cellular membranes and lipid pools within the marine organism.

These 'omics' approaches are essential for a holistic understanding of the compound's origin and function in its natural environment.

Ecological Roles and Chemical Communication in Marine Environments

Marine natural products often play critical roles in the ecological interactions of the organisms that produce them. The specific ecological function of this compound is currently unknown. Future research could explore:

Defense Mechanisms: Investigating whether this compound serves as a chemical defense against predation, fouling organisms, or microbial pathogens. Bioassays against common marine predators or microbes could shed light on this.

Chemical Signaling: Exploring its potential role in chemical communication, either within the same species (e.g., for reproduction) or between different species in the marine ecosystem.

Symbiotic Relationships: Assessing if this compound is produced by the tunicate itself or by associated symbiotic microorganisms, and its role in these relationships.

Understanding these ecological roles could not only provide context for its biological activity but also suggest novel applications, such as in the development of new antifouling agents or biopesticides.

Q & A

Q. How is Crucigasterin 277 structurally characterized in marine organisms, and what methodological frameworks ensure reproducibility?

To confirm its structure, researchers employ nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Reproducibility requires adherence to standardized protocols for sample preparation (e.g., solvent purity, temperature control) and cross-validation with synthetic analogs . For marine-derived samples, ensure metadata includes collection depth, geographic location, and organism lifecycle stage to account for ecological variability .

Q. What analytical techniques are prioritized for assessing this compound’s purity in synthetic pathways?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard, but hyphenated techniques (e.g., LC-MS/MS) improve sensitivity for trace impurities. Validate methods using ICH guidelines (Q2(R1)) for specificity and linearity, and report retention times, column specifications, and calibration curves in supplementary materials .

Q. What are the common challenges in isolating this compound from natural sources, and how are they mitigated?

Low yields and co-elution with structurally similar metabolites (e.g., Pheophorbide A) complicate isolation. Strategies include:

  • Fractionation: Use orthogonal separation methods (e.g., size-exclusion followed by reversed-phase chromatography).
  • Bioassay-guided isolation: Prioritize fractions with target bioactivity to reduce false positives . Document solvent systems, stationary phases, and elution gradients to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from assay conditions (e.g., cell line viability, incubation time) or compound stability. To address this:

  • Meta-analysis: Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for study heterogeneity.
  • Standardized protocols: Adopt OECD/ISO guidelines for cytotoxicity assays (e.g., MTT vs. resazurin assays) .
  • Control experiments: Test degradation under assay conditions (pH, temperature) using stability-indicating HPLC .

Q. What experimental design principles minimize bias in comparative studies of this compound and its synthetic analogs?

Use a blinded, randomized block design to allocate analogs to assay plates. Include:

  • Positive/Negative controls: Reference compounds with known mechanisms (e.g., Rubomycin M for cytotoxicity).
  • Dose-response curves: Calculate EC₅₀ values using nonlinear regression (e.g., four-parameter logistic model). Report raw data, outlier exclusion criteria, and statistical software (e.g., GraphPad Prism versioning) in supplementary files .

Q. What strategies enhance the reproducibility of this compound’s reported antimicrobial mechanisms?

  • Genetic knockdown models: Validate target engagement using CRISPR/Cas9-modified microbial strains.
  • Metabolomic profiling: Compare treated vs. untreated samples via LC-MS-based untargeted metabolomics to identify pathway disruptions . Share strain identifiers, growth media recipes, and instrument parameters (e.g., ionization mode in MS) .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

Combine molecular dynamics simulations (e.g., AMBER software) with QSAR models to predict logP, bioavailability, and CYP450 interactions. Validate predictions via in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Guidance for Data Reporting

  • Structural Data: Provide crystallographic deposition numbers (e.g., CCDC entries) and NMR spectra (δ values, coupling constants) in supporting information .
  • Bioactivity Studies: Follow ARRIVE guidelines for in vivo experiments, detailing animal ethics approval and sample-size calculations .
  • Synthesis Protocols: Include hazard assessments, yields at each step, and spectroscopic validation for intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.